![molecular formula C15H15N3O5S B1668662 N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide CAS No. 315239-63-5](/img/structure/B1668662.png)
N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CB29 is a selective inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1).
Aplicaciones Científicas De Investigación
Hydrogen Bond Studies
- A study by Romero and Margarita (2008) investigated substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, providing insights into hydrogen-bond formation and their molecular structure as analyzed through X-ray crystallography and NBO studies (Romero & Margarita, 2008).
Antimalarial Activity
- Werbel et al. (1986) synthesized a series of compounds, including acetamide derivatives, and found correlations between their structural properties and antimalarial potency, showing potential in treating resistant strains of malaria (Werbel et al., 1986).
Solvatochromism and Molecular Interaction
- Krivoruchka et al. (2004) explored the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide, revealing the compound's interaction with solvents and the effect of bifurcate hydrogen bonds on its IR spectrum (Krivoruchka et al., 2004).
Green Synthesis and Dye Production
- Zhang Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting its importance in producing azo disperse dyes (Zhang, 2008).
Antimicrobial Properties
- Darwish et al. (2014) synthesized novel compounds incorporating sulfamoyl moiety, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).
Crystal Structure Analysis
- Gowda et al. (2007) investigated the conformation and molecular structure of 2-Chloro-N-(3-methylphenyl)acetamide, contributing to the understanding of acetanilides' geometric parameters (Gowda et al., 2007).
Synthesis of AB-Type Monomers
- Begunov and Valyaeva (2015) detailed the synthesis of new AB-type monomers for polybenzimidazoles using N-(4,5-dichloro-2-nitrophenyl)acetamide, contributing to materials science (Begunov & Valyaeva, 2015).
Optical Properties and Chemical Indicators
- Wannalerse et al. (2022) conducted a study on orcinolic derivatives, including N-(4-Nitrophenyl)acetamide, assessing their utility as chemical indicators due to their optical properties (Wannalerse et al., 2022).
Agricultural Applications
- Glenn et al. (1985) evaluated the use of N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl] amino] phenyl] acetamide in controlling agricultural pests, demonstrating its utility in crop management (Glenn et al., 1985).
Coordination Complexes and Antioxidant Activity
- Chkirate et al. (2019) synthesized coordination complexes of pyrazole-acetamide derivatives, exploring their hydrogen bonding effects on self-assembly and antioxidant activities (Chkirate et al., 2019).
Propiedades
Número CAS |
315239-63-5 |
|---|---|
Nombre del producto |
N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide |
Fórmula molecular |
C15H15N3O5S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[4-(4-methylsulfonyl-2-nitroanilino)phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O5S/c1-10(19)16-11-3-5-12(6-4-11)17-14-8-7-13(24(2,22)23)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19) |
Clave InChI |
JXZXJHWSQKISBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CB29; CB-29; CB 29; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




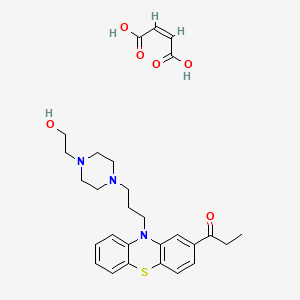
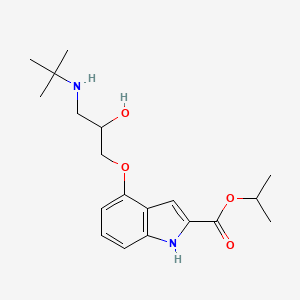
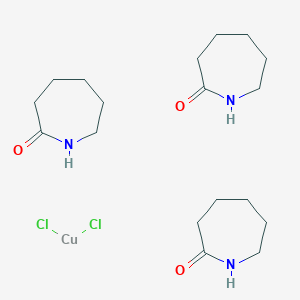
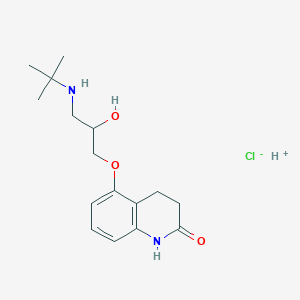
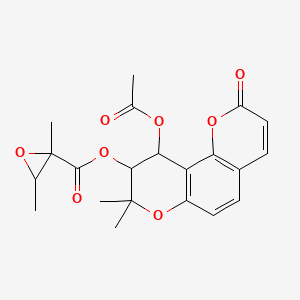
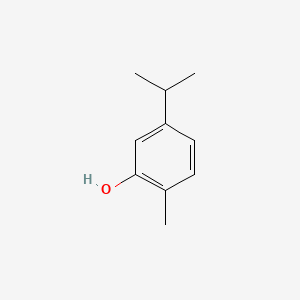
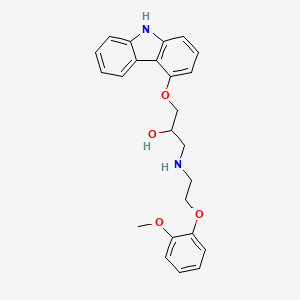
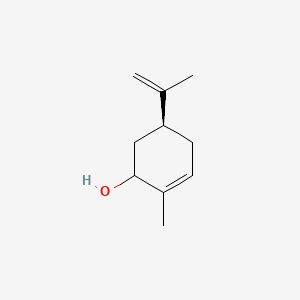



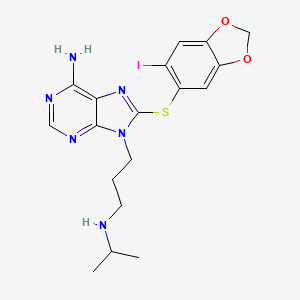
![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)